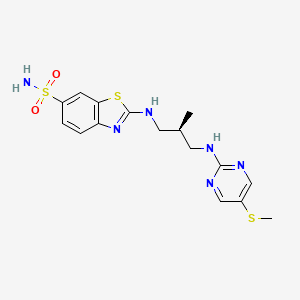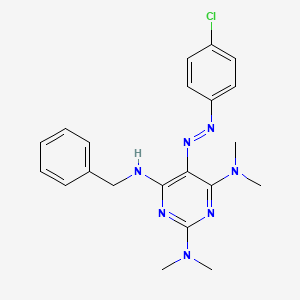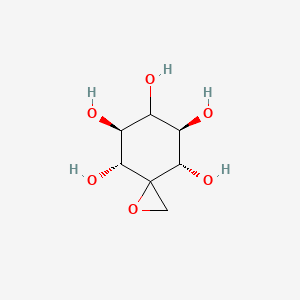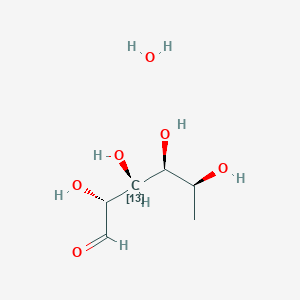
Pcsk9-IN-16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pcsk9-IN-16 is a compound that targets proprotein convertase subtilisin/kexin type 9 (PCSK9), a serine protease involved in the regulation of low-density lipoprotein (LDL) cholesterol levels. PCSK9 inhibitors, including this compound, have emerged as promising therapeutic agents for the treatment of hypercholesterolemia and cardiovascular diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pcsk9-IN-16 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce specific substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Pcsk9-IN-16 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may produce ketones or carboxylic acids, while substitution reactions can yield various substituted derivatives .
Aplicaciones Científicas De Investigación
Pcsk9-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PCSK9 and its effects on cholesterol metabolism
Biology: Investigated for its role in regulating LDL receptor levels and cholesterol homeostasis
Medicine: Explored as a potential therapeutic agent for the treatment of hypercholesterolemia and cardiovascular diseases
Industry: Utilized in the development of new drugs targeting PCSK9 and related pathways
Mecanismo De Acción
Pcsk9-IN-16 exerts its effects by binding to PCSK9 and inhibiting its interaction with the LDL receptor. This inhibition prevents the degradation of LDL receptors, leading to increased receptor levels on the surface of hepatocytes and enhanced clearance of LDL cholesterol from the bloodstream. The molecular targets and pathways involved include the LDL receptor pathway and cholesterol metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Pcsk9-IN-16 include other PCSK9 inhibitors such as:
- Evolocumab
- Alirocumab
- Tafolecimab
- Inclisiran .
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against PCSK9. It has been shown to form stable protein-ligand complexes and exhibit favorable pharmacokinetic properties, making it a promising candidate for further development and clinical applications .
Propiedades
Fórmula molecular |
C16H20N6O2S3 |
|---|---|
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
2-[[(2S)-2-methyl-3-[(5-methylsulfanylpyrimidin-2-yl)amino]propyl]amino]-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C16H20N6O2S3/c1-10(6-18-15-19-8-11(25-2)9-20-15)7-21-16-22-13-4-3-12(27(17,23)24)5-14(13)26-16/h3-5,8-10H,6-7H2,1-2H3,(H,21,22)(H2,17,23,24)(H,18,19,20)/t10-/m0/s1 |
Clave InChI |
VHVWCSYDVSWCPC-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](CNC1=NC=C(C=N1)SC)CNC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
SMILES canónico |
CC(CNC1=NC=C(C=N1)SC)CNC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12397887.png)


![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)







